Methanesulfonate

Descripción

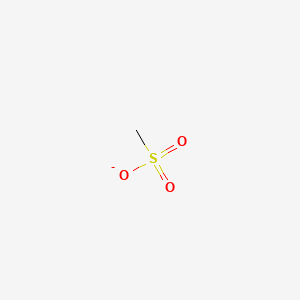

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

16053-58-0 |

|---|---|

Fórmula molecular |

CH3O3S- |

Peso molecular |

95.1 g/mol |

Nombre IUPAC |

methanesulfonate |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1 |

Clave InChI |

AFVFQIVMOAPDHO-UHFFFAOYSA-M |

SMILES |

CS(=O)(=O)[O-] |

SMILES canónico |

CS(=O)(=O)[O-] |

Sinónimos |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of Methanesulfonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonate, commonly known as mesylate, and its parent acid, methanesulfonic acid (MSA), are indispensable reagents in the arsenal (B13267) of synthetic organic chemists. Their versatility, predictability, and, in the case of MSA, environmentally benign nature have solidified their importance in academic research and industrial applications, particularly in the realm of drug development. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.

Methanesulfonates (Mesylates) as Superior Leaving Groups

The primary and most celebrated role of the this compound group (CH₃SO₃⁻, abbreviated as MsO⁻) is as an excellent leaving group in nucleophilic substitution and elimination reactions.[1] This proficiency stems from the inherent stability of the this compound anion, which is the conjugate base of the strong acid, methanesulfonic acid (pKa ≈ -1.9).[2] The negative charge on the departing mesylate is effectively delocalized through resonance across the three oxygen atoms, rendering it a weak base and thus a stable, readily displaced moiety.[3]

The conversion of a poor leaving group, such as a hydroxyl group in an alcohol, into a highly reactive mesylate is a cornerstone transformation in multi-step synthesis.[4] This conversion is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[5][6]

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantified by comparing the relative rates of reaction under identical conditions. The following table summarizes the relative rates for the Sₙ2 reaction of a series of sulfonate esters and the pKa of their corresponding conjugate acids. A lower pKa of the conjugate acid correlates with a more stable anion and, consequently, a better leaving group.[7]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Sₙ2) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |

| Mesylate | -OMs | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.2 to -2 | 1.00 |

| Tosylate | -OTs | p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H) | ~ -6.5 | 0.70 |

Data sourced from BenchChem[7]

As the data indicates, while triflate is an exceptionally reactive leaving group, mesylate is a highly effective and more economical alternative to tosylate for many applications.[7] It has also been noted that mesylates are approximately three times less reactive towards solvolysis than the corresponding tosylates.[2] The general order of reactivity for alkyl halides in both Sₙ1 and Sₙ2 reactions is RI > RBr > RCl, a trend governed by the bond strength of the carbon-halogen bond and the stability of the departing halide ion.[8][9]

Methanesulfonic Acid (MSA) as a Green and Efficient Catalyst

Methanesulfonic acid (MSA) has emerged as a powerful and environmentally friendly alternative to traditional mineral acids like sulfuric acid and hydrochloric acid in a variety of organic transformations.[2] Its status as a "green" catalyst is attributed to its biodegradability, low toxicity, and non-oxidizing nature, which often leads to cleaner reactions with fewer byproducts.[4][10]

MSA is a strong acid that is effective in catalyzing a range of reactions, including:

-

Esterification: MSA is a highly efficient catalyst for Fischer esterification, driving the reaction between carboxylic acids and alcohols to produce esters with high yields.[11]

-

Alkylation: It is used in Friedel-Crafts alkylation reactions to introduce alkyl groups onto aromatic rings.[11]

-

Condensation Reactions: MSA's strong acidic nature promotes various condensation reactions.[12]

The liquid state of MSA at room temperature and its low vapor pressure also make it easier and safer to handle in industrial settings compared to solid or highly volatile acid catalysts.[11]

Experimental Protocols

Preparation of an Alkyl Mesylate from a Primary Alcohol

This protocol details the conversion of a primary alcohol to its corresponding mesylate using methanesulfonyl chloride and triethylamine.

Materials:

-

Primary Alcohol (1.0 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[13]

-

Stir the reaction at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate, which can be used in the next step with or without further purification.[13]

Nucleophilic Substitution of an Alkyl Mesylate with Azide (B81097)

This protocol describes the Sₙ2 displacement of a mesylate group by sodium azide to form an alkyl azide.

Materials:

-

Alkyl Mesylate (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the alkyl mesylate (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to a temperature appropriate for the specific substrate (typically between 50-80 °C).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkyl azide by column chromatography if necessary.

Methanesulfonic Acid Catalyzed Esterification for Biodiesel Production

This protocol outlines the transesterification of a fatty acid glyceride (e.g., vegetable oil) with methanol (B129727), catalyzed by MSA, to produce fatty acid methyl esters (FAME), i.e., biodiesel.

Materials:

-

Fatty Acid Glyceride (e.g., Rapeseed Oil)

-

Methanol

-

Methanesulfonic Acid (MSA)

-

A basic catalyst for initial transesterification (e.g., KOH or sodium methoxide)

-

Aqueous alkali metal carbonate solution (for neutralization)

Procedure:

-

In a suitable reactor, react the fatty acid glyceride with a molar excess of methanol in the presence of a basic catalyst (e.g., 1% by weight of KOH) at a temperature above the boiling point of methanol.[14]

-

After the initial transesterification, separate the glycerol (B35011) byproduct.[14]

-

Remove the excess methanol by distillation.[14]

-

Neutralize the remaining basic catalyst by adding an aqueous solution of methanesulfonic acid.[14]

-

After phase separation, draw off the fatty acid methyl ester (biodiesel) phase.[14]

Visualizing the Role of this compound in Organic Synthesis

The following diagrams, generated using the DOT language, illustrate the key transformations and logical relationships involving this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. CN101302213A - Preparation of methanesulfonic acid active ester - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]

- 14. US20110245521A1 - Use of methanesulfonic acid for preparing fatty acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide on Methanesulfonate as a Leaving Group in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the facility of a leaving group to depart from a molecule is a critical determinant of reaction rates and pathways. The methanesulfonate group, commonly known as mesylate (MsO-), is a widely employed leaving group due to its excellent reactivity and stability.[1][2][3] This technical guide provides a comprehensive overview of this compound as a leaving group in substitution reactions, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

The utility of the mesylate group stems from its ability to convert a poor leaving group, such as a hydroxyl group in an alcohol, into a highly effective one.[2][4][5] The resulting this compound ester is a stable compound that can be readily displaced by a wide range of nucleophiles in both SN1 and SN2 reactions.[4][6][7] This versatility makes mesylates invaluable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][8]

Properties of this compound as a Leaving Group

The effectiveness of this compound as a leaving group is attributed to the stability of the resulting mesylate anion (CH₃SO₃⁻). This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance, as well as the inductive effect of the sulfonyl group.[2][9][10]

Comparison with Other Common Leaving Groups

This compound is often compared to other sulfonate esters like tosylate (p-toluenesulfonate) and triflate (trifluorothis compound). The leaving group ability generally follows the order: Triflate > Tosylate > Mesylate.[3] This trend is directly correlated with the acidity of the corresponding sulfonic acids. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.[3]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |

Table 1: Comparison of properties for common sulfonate leaving groups.[3]

While triflate is significantly more reactive, mesylate and tosylate offer a good balance of reactivity and ease of preparation, making them widely used in organic synthesis.[3]

Synthesis of Methanesulfonates from Alcohols

The most common method for the preparation of this compound esters is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine.[1][2][11] The base serves to neutralize the hydrochloric acid byproduct.[2]

General Reaction Scheme

The conversion of an alcohol to a mesylate proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of methanesulfonyl chloride. This reaction typically proceeds with retention of configuration at the alcoholic carbon because the C-O bond is not broken during the process.[2][6][12]

References

- 1. Mesylate - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. brainly.com [brainly.com]

- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 12. oc.aadi.net.in [oc.aadi.net.in]

Synthesis of Alkyl Methanesulfonates from Alcohols: A Technical Guide for Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to alkyl methanesulfonates, commonly known as mesylates, is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical industry. This process introduces a methanesulfonyl group, transforming a poorly reactive hydroxyl group into an excellent leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. This technical guide provides an in-depth overview of the synthesis of alkyl methanesulfonates from alcohols, covering reaction mechanisms, reagents and conditions, detailed experimental protocols, and their critical applications in drug development. A special focus is placed on the synthesis and mechanism of action of Busulfan (B1668071), an alkylating agent used in cancer chemotherapy.

Introduction

The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions due to the strong basicity of the hydroxide (B78521) ion (HO⁻). To enhance the reactivity of alcohols, the hydroxyl group is often converted into a sulfonate ester, such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[1] Among these, methanesulfonates (mesylates) are frequently employed due to the ready availability and affordability of methanesulfonyl chloride (MsCl), as well as the favorable reactivity of the resulting mesylate.

Alkyl methanesulfonates are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] Their ability to undergo clean substitution reactions with a variety of nucleophiles is a cornerstone of modern medicinal chemistry. However, the inherent reactivity of these compounds also raises concerns about their potential genotoxicity, as they can act as alkylating agents.[3] This guide will delve into both the synthetic utility and the critical safety considerations associated with alkyl methanesulfonates in the context of drug development.

Reaction Mechanisms

The synthesis of alkyl methanesulfonates from alcohols is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[4] Two primary mechanisms have been proposed for this transformation, largely dependent on the reaction conditions and the nature of the base employed.

Nucleophilic Substitution at Sulfur (SN2-type)

In the presence of a moderately basic amine, such as pyridine (B92270), the reaction is generally considered to proceed through a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base then serves to neutralize the hydrochloric acid byproduct.[5]

Caption: SN2-type mechanism for mesylation.

Sulfene (B1252967) Intermediate Mechanism

With stronger, non-nucleophilic bases like triethylamine (B128534) (Et₃N), an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) is proposed.[5] This pathway occurs via an E1cb elimination of HCl from methanesulfonyl chloride. The electrophilic sulfene then rapidly reacts with the alcohol.

Caption: Sulfene intermediate mechanism for mesylation.

Reagents and Reaction Conditions

The successful synthesis of alkyl methanesulfonates hinges on the appropriate selection of reagents and careful control of reaction conditions.

Mesylating Agents

-

Methanesulfonyl Chloride (MsCl): The most common and cost-effective reagent for mesylation. It is a colorless liquid that is highly reactive towards water and other nucleophiles.[4]

-

Methanesulfonic Anhydride (B1165640) ((MeSO₂)₂O): A solid reagent that can be used under similar conditions to MsCl. A key advantage is that it does not produce alkyl chloride as a side product, which can sometimes be observed with MsCl.[6]

Bases

A base is required to neutralize the HCl or methanesulfonic acid generated during the reaction. The choice of base can influence the reaction mechanism.

-

Triethylamine (Et₃N): A strong, non-nucleophilic base widely used in mesylation reactions.[7]

-

Pyridine: A weaker base that can also act as a nucleophilic catalyst. Its use is sometimes avoided due to potential side reactions where it can be alkylated by the product mesylate.[6]

-

Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base.

-

2,6-Lutidine and Collidine: Sterically hindered pyridine derivatives that are effective in preventing N-alkylation side reactions.[2]

Solvents

The reaction is typically carried out in anhydrous aprotic solvents to prevent hydrolysis of the mesylating agent.

-

Dichloromethane (DCM): A common solvent for mesylation due to its inertness and ability to dissolve a wide range of organic compounds.[7]

-

Toluene: Another suitable solvent, particularly for larger-scale reactions.[7]

-

Acetonitrile (MeCN): A polar aprotic solvent that can also be employed.

-

Tetrahydrofuran (THF): Can be used, but care must be taken to ensure it is anhydrous.

Temperature Control

Mesylation reactions are often exothermic and are typically performed at reduced temperatures (0 °C to -10 °C) to control the reaction rate and minimize side reactions. The reaction mixture may then be allowed to warm to room temperature to ensure completion.[7]

Data Presentation: Comparative Yields of Mesylation

The efficiency of mesylation can vary depending on the structure of the alcohol substrate. The following tables summarize typical yields for the mesylation of different classes of alcohols.

Table 1: Mesylation of Primary Alcohols

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanol (B28484) | Et₃N | DCM | 0 to RT | 2 | >95 | [4] |

| Benzyl alcohol | Et₃N | DCM | 0 to RT | 0.5 | >95 | [4] |

| 2-Phenylethanol | KOH / BnNMe₂ | Water/Toluene | RT | 1 | 96 | [8] |

| 3-Phenyl-1-propanol | KOH / BnNMe₂ | Water/Toluene | RT | 1 | 98 | [8] |

Table 2: Mesylation of Secondary and Tertiary Alcohols

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Butanol | Et₃N | DCM | 0 to RT | 0.5 | >95 | [4] |

| Cyclohexanol | Et₃N | DCM | 0 to RT | 0.5 | >95 | [4] |

| 3-Octanol | KOH / Et₃N | Water/Toluene | RT | 1 | 82 | [9] |

| 1-Adamantanol (Tertiary) | Et₃N | DCM | 0 to RT | 0.5 | >95 | [4] |

| tert-Butyl alcohol | Et₃N | DCM | 0 to RT | 0.5 | >95 | [4] |

Table 3: Selective Mesylation of Diols

| Diol | Base | Solvent | Temperature (°C) | Time (h) | Product (Yield %) | Reference |

| 1,4-Butanediol (B3395766) | Et₃N | Acetone | < 5 to 35 | 10 | Busulfan (dimesylate, 85%) | [1] |

| (R)-1,2-Propanediol | Collidine | DCM | 0 - 7 | 12-24 | 1-OMs (82-86%) | [2] |

| 1,5-Pentanediol | Ag₂O / KI | MeCN | RT | 24 | 1-OMs (92%) | [10] |

Experimental Protocols

The following protocols are representative examples of the synthesis of alkyl methanesulfonates.

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol (e.g., 1-Octanol)

Materials:

-

1-Octanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-octanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude octyl methanesulfonate.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Busulfan (1,4-Butanediol Dimesylate)

Materials:

-

1,4-Butanediol

-

Methanesulfonic anhydride

-

Triethylamine (Et₃N)

-

Acetone, anhydrous

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, add methanesulfonic anhydride (2.2 eq.) and dissolve it in anhydrous acetone.

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

In a separate flask, mix 1,4-butanediol (1.0 eq.) and triethylamine (2.5 eq.) with anhydrous acetone.

-

Add the 1,4-butanediol/triethylamine solution dropwise to the cooled methanesulfonic anhydride solution, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for approximately 10 hours.

-

Slowly add deionized water to the reaction mixture while keeping the temperature below 30 °C.

-

Add a larger volume of deionized water and stir for 1 hour.

-

Collect the precipitated white solid by suction filtration.

-

Wash the solid sequentially with deionized water and acetone.

-

The crude busulfan can be recrystallized from a suitable solvent system to obtain a product suitable for injection preparation.[11]

Mandatory Visualizations

General Experimental Workflow

Caption: General workflow for alkyl this compound synthesis.

Application in Drug Development: The Case of Busulfan

Busulfan is a bifunctional alkylating agent used in chemotherapy, particularly in preparation for hematopoietic stem cell transplantation.[11] It is synthesized by the dimesylation of 1,4-butanediol. The this compound groups are excellent leaving groups, allowing the butane (B89635) backbone to alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to inter- and intrastrand cross-linking of DNA, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of Busulfan via DNA alkylation.

Conclusion

The synthesis of alkyl methanesulfonates from alcohols is a robust and versatile method that is indispensable in the field of drug development. The choice of reagents and reaction conditions allows for the efficient conversion of a wide variety of alcohols into activated intermediates ready for further functionalization. While the utility of this transformation is clear, as exemplified by the synthesis of the chemotherapeutic agent Busulfan, the potential for genotoxicity of residual mesylates necessitates careful control and monitoring during API synthesis and purification. A thorough understanding of the principles and practices outlined in this guide will enable researchers and drug development professionals to effectively and safely leverage this powerful synthetic tool.

References

- 1. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]

- 2. Selective mesylation of vicinal diols: A systematic case study - Lookchem [lookchem.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]

The Methanesulfonate Protecting Group for Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonate (mesylate) group is a valuable and versatile protecting group for phenols in organic synthesis. Its unique combination of stability under a range of reaction conditions and susceptibility to mild cleavage protocols makes it an important tool in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the chemistry of the this compound protecting group for phenols, including its installation, cleavage, and applications.

Introduction to the this compound (Mesyl) Protecting Group

A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific functional group from reacting under a given set of conditions, while allowing transformations to occur at other sites. The methanesulfonyl group (CH₃SO₂–), commonly referred to as the mesyl (Ms) group, serves as an effective protecting group for the hydroxyl functionality of phenols.

The mesylate group is typically installed by reacting a phenol (B47542) with methanesulfonyl chloride (MsCl) in the presence of a base. The resulting aryl this compound is generally a stable, crystalline solid that is amenable to purification by standard laboratory techniques. The electron-withdrawing nature of the sulfonyl group renders the mesylate a good leaving group, a property that can be exploited in subsequent synthetic transformations. However, for the purpose of protection, its stability under various conditions is of primary importance.

Installation of the this compound Protecting Group

The most common method for the protection of phenols as their this compound esters involves the reaction of the phenol with methanesulfonyl chloride in the presence of a suitable base.

General Reaction Scheme:

Caption: General scheme for the mesylation of a phenol.

Commonly used bases include pyridine (B92270) and triethylamine (B128534) (TEA), and the reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) at temperatures ranging from 0 °C to room temperature.[1]

Quantitative Data for Mesylation of Phenols

The table below summarizes the reaction conditions and yields for the mesylation of various substituted phenols.

| Phenol Substrate | Reagents and Conditions | Yield (%) | Reference |

| p-tert-Butylphenol | MsCl, Pyridine | 95 | [2] |

| 4-Methoxyphenol (B1676288) | MsCl, Et₃N, EtOAc, 10 min | 98 | [1] |

| 4-Chlorophenol | MsCl, Et₃N, EtOAc, 10 min | 97 | [1] |

| 4-Nitrophenol | MsCl, Et₃N, EtOAc, 10 min | 96 | [1] |

| 2-Naphthol | MsCl, Et₃N, EtOAc, 10 min | 98 | [1] |

| 4-Hydroxybenzaldehyde | MsCl, Et₃N, EtOAc, 10 min | 95 | [1] |

| Methyl 4-hydroxybenzoate | MsCl, Et₃N, EtOAc, 10 min | 97 | [1] |

Detailed Experimental Protocol: Mesylation of 4-Methoxyphenol

To a solution of 4-methoxyphenol (1.0 eq) in ethyl acetate (B1210297) (EtOAc) is added triethylamine (1.5 eq). The mixture is stirred at room temperature, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is typically complete within 10 minutes, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired 4-methoxyphenyl (B3050149) this compound.[1]

Cleavage of the this compound Protecting Group

The removal of the mesyl group to regenerate the free phenol can be accomplished under various conditions, offering flexibility in synthetic planning.

Mild Deprotection using Lithium Diisopropylamide (LDA)

A particularly mild and chemoselective method for the cleavage of aryl mesylates involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). This method is tolerant of a wide range of functional groups.[3]

General Reaction Scheme:

Caption: Deprotection of an aryl mesylate using LDA.

Other Deprotection Methods

Besides LDA, other reagents can be employed for the demesylation of phenols:

-

Lithium bis(trimethylsilyl)amide (LHMDS): This strong, non-nucleophilic base can also effect the cleavage of aryl mesylates.[3]

-

Potassium phosphate (B84403) (K₃PO₄): In some cases, K₃PO₄ can be used to mediate the deprotection, often in the context of a one-pot deprotection-substitution sequence.[3]

Quantitative Data for Deprotection of Aryl Mesylates

The following table provides a summary of reaction conditions and yields for the cleavage of various aryl methanesulfonates.

| Aryl this compound Substrate | Reagents and Conditions | Yield (%) | Reference |

| Ferrocenyl mesylate | LDA, THF | 83 | [3] |

| 4-Methoxyphenyl this compound | LDA, THF, -78 to 23 °C | 95 | [3] |

| 4-Chlorophenyl this compound | LDA, THF, -78 to 23 °C | 92 | [3] |

| 4-Nitrophenyl this compound | LDA, THF, -78 to 23 °C | 85 | [3] |

| 2-Naphthyl this compound | LDA, THF, -78 to 23 °C | 96 | [3] |

| 4-Cyanophenyl this compound | LDA, THF, -78 to 23 °C | 88 | [3] |

Detailed Experimental Protocol: Deprotection of 4-Methoxyphenyl this compound with LDA

To a solution of 4-methoxyphenyl this compound (1.0 eq) in dry THF at -78 °C is added a solution of LDA (1.6 eq) in THF. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-methoxyphenol.[3]

Stability and Orthogonality

A key advantage of the this compound protecting group is its stability under a range of conditions, allowing for selective transformations at other parts of the molecule.

Stability Profile of Aryl Mesylates

| Condition | Stability |

| Acidic Conditions | |

| Mild Aqueous Acid (e.g., 1N HCl) | Generally Stable |

| Strong Protic Acids (e.g., TFA) | Generally Stable |

| Lewis Acids (e.g., BBr₃) | Labile |

| Basic Conditions | |

| Mild Aqueous Base (e.g., NaHCO₃) | Generally Stable |

| Strong Aqueous Base (e.g., NaOH, reflux) | Labile |

| Strong Non-nucleophilic Bases (e.g., LDA, LHMDS) | Labile (Deprotection) |

| Other Reagents | |

| Hydrogenation (e.g., H₂, Pd/C) | Generally Stable |

| Oxidizing Agents (e.g., m-CPBA, PCC) | Generally Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Generally Stable |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable |

Orthogonality with Other Protecting Groups

The mesyl group exhibits good orthogonality with several other common protecting groups, enabling complex synthetic strategies.

-

Silyl (B83357) Ethers (e.g., TBS, TIPS): Aryl mesylates are generally stable to the conditions used for the cleavage of silyl ethers, such as fluoride (B91410) reagents (e.g., TBAF). Conversely, silyl ethers are stable to the conditions used for mesylate cleavage with LDA.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group, which is acid-labile, can be selectively removed in the presence of an aryl mesylate.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group, which is base-labile (typically removed with piperidine), can be cleaved without affecting an aryl mesylate.

Applications in Synthesis

The unique properties of the this compound protecting group have been leveraged in the total synthesis of complex natural products and in the development of pharmaceutical agents.

Role in the Synthesis of Kinase Inhibitors

Aryl mesylates are valuable intermediates in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents. The mesyl group can serve as a protecting group for a phenolic hydroxyl during the construction of the core scaffold and can later be removed or utilized as a leaving group for further functionalization.

Caption: Workflow illustrating the use of a mesyl protecting group in kinase inhibitor synthesis.

Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The synthesis of selective estrogen receptor modulators (SERMs) often involves the manipulation of phenolic hydroxyl groups. The this compound group can be employed to protect these functionalities during key bond-forming reactions.

Conclusion

The this compound protecting group for phenols is a powerful tool for organic chemists engaged in the synthesis of complex molecules. Its ease of installation, well-defined stability profile, and the availability of mild deprotection protocols contribute to its utility. The orthogonality of the mesyl group with other common protecting groups further enhances its value in multi-step synthetic sequences. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of the aryl this compound group is essential for the design and execution of efficient and successful synthetic strategies.

References

Methyl Methanesulfonate (MMS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS), also known as methyl mesylate, is a potent monofunctional alkylating agent widely utilized in biomedical research.[1] Its primary application lies in its ability to induce DNA lesions, making it an invaluable tool for studying DNA damage response (DDR), repair pathways, and mutagenesis.[2][3] As an ester of methanesulfonic acid, MMS introduces methyl groups onto DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).[4][5][6][7][8] This activity disrupts DNA replication and transcription, triggering complex cellular signaling cascades that determine cell fate—be it cell cycle arrest, DNA repair, or programmed cell death.[5][7] This document provides a detailed overview of the physical and chemical properties of MMS, its mechanism of action, relevant experimental protocols, and critical safety information.

Physical and Chemical Properties

Methyl this compound is a colorless to pale yellow or amber liquid at room temperature.[2][4][9][10] It is characterized by its high solubility in water and various organic solvents, a property that facilitates its use in a wide range of experimental settings.[9][11][12]

Table 1: General and Chemical Properties of Methyl this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl this compound | [13] |

| Synonyms | MMS, Methyl mesylate, Methanesulfonic acid methyl ester | [2][13] |

| CAS Number | 66-27-3 | [11][13] |

| Molecular Formula | C₂H₆O₃S | [4] |

| Molecular Weight | 110.13 g/mol | [4][11] |

| Chemical Structure | CH₃SO₂OCH₃ | [13] |

Table 2: Physical Characteristics of Methyl this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to amber liquid | [2][9] |

| Melting Point | 20 °C (68 °F) | [9][12][14] |

| Boiling Point | 202–203 °C (395.6–397.4 °F) | [4][9][14] |

| Density/Specific Gravity | 1.294 - 1.3434 g/cm³ at 20-25 °C | [4][9][11] |

| Vapor Pressure | 0.31 mmHg at 25 °C | [9] |

| Flash Point | 104 °C (219.2 °F) | [14][15] |

| log K_ow_ (Octanol-Water Partition Coefficient) | -0.66 | [9] |

Table 3: Solubility Profile of Methyl this compound

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble / Miscible (approx. 200 g/L at 20 °C) | [4][11] |

| Dimethylformamide | Soluble | [9][12] |

| Propylene Glycol | Soluble | [9][12] |

| Alcohols (e.g., Methanol) | Good miscibility | [11] |

| Acetone | Good miscibility | [11] |

| Nonpolar Solvents | Slightly soluble | [9][12] |

Chemical Reactivity and Stability

MMS is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][13] In moist environments, it undergoes hydrolysis with a half-life of approximately 4.56 hours at 25°C.[4][9] Upon combustion, it can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[15]

The primary reactivity of MMS stems from its function as a potent alkylating agent, which is the basis for its biological effects. It readily reacts with nucleophilic sites in biological macromolecules, most notably the nitrogen and oxygen atoms in DNA bases.[11][16]

Mechanism of Action and Biological Effects

MMS exerts its genotoxic effects by covalently attaching a methyl group to DNA bases, forming DNA adducts.[2] This alkylation process primarily targets the N7 position of guanine (~80% of adducts) and the N3 position of adenine (~10% of adducts).[5][6][7][8] While 7-methylguanine (B141273) (m7G) is not considered highly cytotoxic, the N3-methyladenine (m3A) adduct is a lethal lesion that physically blocks the progression of DNA polymerases during replication.[7][8]

This blockage of DNA replication triggers a sophisticated cellular signaling network known as the DNA Damage Response (DDR). The cell cycle is arrested to provide time for repair.[5] The primary pathway for repairing MMS-induced lesions is Base Excision Repair (BER), which recognizes and removes the damaged bases.[6][8] If the damage is extensive or if replication forks collapse, other pathways like Homologous Recombination (HR) are activated to repair the resulting DNA strand breaks.[6][8] If the damage is irreparable, the cell may undergo apoptosis (programmed cell death) or necrosis.[7][17]

Experimental Protocols

Working with MMS requires strict adherence to safety protocols and well-defined experimental procedures.

Safe Handling and Storage

MMS is classified as a hazardous substance, a probable human carcinogen, and a mutagen.[4][15] Therefore, all work must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., PVC or nitrile), and safety goggles with side shields.[15] Do not wear contact lenses.[15]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[14][18] Avoid all personal contact, including inhalation of vapors and direct skin or eye contact.[19] Use safety pipettes for all transfers; never pipette by mouth.[13] Wash hands thoroughly with soap and water after handling.[15][19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[14][15][18] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][15] Keep refrigerated for long-term stability.[14]

-

Spill Cleanup:

-

Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite.[15][19] Place the material in a suitable, labeled container for chemical waste disposal.[15][19]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders.[15] Wear full-body protective clothing and a self-contained breathing apparatus. Prevent spillage from entering drains or water courses.[15]

-

-

Waste Disposal: Dispose of MMS waste and contaminated materials as hazardous chemical waste, in accordance with local, state, and federal regulations.

General Experimental Workflow for Assessing MMS Genotoxicity

The following diagram outlines a typical workflow for studying the effects of MMS on cultured cells.

Protocol: Cell Viability (MTS) Assay

This protocol is adapted from standard methods to measure cell metabolic activity as an indicator of viability following MMS treatment.[20][21]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

MMS Treatment: Prepare a series of MMS dilutions in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of MMS (e.g., 0, 50, 100, 200, 400, 800 µM).[17] Include wells with medium only for background control.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.[22]

-

MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.[21]

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[21]

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[21]

-

Data Analysis: Subtract the average absorbance of the background control wells from all other values. Normalize the results to the untreated control cells (which represent 100% viability) and plot cell viability (%) against MMS concentration.

Protocol: DNA Damage Quantification (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[23]

-

Cell Preparation: After MMS treatment for the desired time, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. All subsequent steps should be performed under dim light to prevent artifactual DNA damage.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) (at ~37°C) and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on ice.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step lyses the cells and nuclear membranes, leaving behind nucleoids containing supercoiled DNA.

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank (typically ~1 V/cm) for 20-30 minutes. Fragmented DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA using a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail ("Percent Tail DNA").[23] An increase in tail intensity corresponds to a higher level of DNA damage.

References

- 1. Methyl this compound - Wikipedia [en.wikipedia.org]

- 2. Methyl this compound | 66-27-3 [amp.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 8. pnas.org [pnas.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Methyl this compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Methyl this compound | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Metal Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of metal methanesulfonates. The information presented is critical for understanding the thermal behavior of these compounds, which is essential for their application in catalysis, electroplating, and as precursors for various materials. This guide is particularly relevant for professionals in drug development, where methanesulfonate salts are commonly used and their stability during manufacturing and storage is a key concern.

Thermal Decomposition of Bivalent Transition Metal Methanesulfonates

The thermal stability of anhydrous bivalent transition metal methanesulfonates in a dynamic air atmosphere has been systematically studied. Generally, these compounds exhibit high thermal stability, with decomposition initiating at temperatures above 400°C. The final decomposition products at 850°C are the corresponding metal oxides.[1]

A detailed summary of the thermal decomposition data for a series of bivalent transition metal methanesulfonates is presented in Table 1. This data, derived from thermogravimetric analysis (TGA), provides the onset temperature of decomposition (T_onset) and the experimental versus calculated residue mass fractions.

Table 1: Thermal Decomposition Data of Anhydrous Bivalent Transition Metal Methanesulfonates in a Dynamic Air Atmosphere (250–850 °C) [1]

| Anhydrous this compound | T_onset (°C) | Residue Mass Fraction (%) (Found) | Residue Mass Fraction (%) (Calculated) | Final Residue | Color of Residue |

| Mn(CH₃SO₃)₂ | 498 | 28.08 | 27.45 | Mn₂O₃ | Black |

| Fe(CH₃SO₃)₂ | 439 | 28.15 | 28.32 | Fe₂O₃ | Red |

| Co(CH₃SO₃)₂ | 458 | 28.98 | 29.35 | Co₃O₄ | Black |

| Ni(CH₃SO₃)₂ | 485 | 29.17 | 29.56 | NiO | Green |

| Cu(CH₃SO₃)₂ | 425 | 31.02 | 31.23 | CuO | Black |

| Zn(CH₃SO₃)₂ | 410 | 31.65 | 31.93 | ZnO | White |

| Cd(CH₃SO₃)₂ | 445 | 42.13 | 42.15 | CdO | Brown |

Thermal Decomposition of Alkaline Earth Metal Methanesulfonates

Alkaline earth metal methanesulfonates also demonstrate considerable thermal stability, with decomposition onsets generally above 400°C. However, their decomposition pathways in a dynamic air atmosphere are more varied compared to their transition metal counterparts. The final pyrolysis products at 850°C can be metal sulfates, or a mixture of metal sulfates and metal oxides.[1]

Table 2 summarizes the thermal decomposition data for several alkaline earth metal methanesulfonates, highlighting the differences in their final decomposition products.

Table 2: Thermal Decomposition Data of Anhydrous Alkaline Earth Metal Methanesulfonates in a Dynamic Air Atmosphere (250–850 °C) [1]

| Anhydrous this compound | T_onset (°C) | Residue Mass Fraction (%) (Found) | Final Residue |

| Mg(CH₃SO₃)₂ | 475 | 35.87 | Mixture of MgSO₄ and MgO |

| Ca(CH₃SO₃)₂ | 465 | 55.23 | Mixture of CaSO₄ and CaO |

| Sr(CH₃SO₃)₂ | 495 | 65.12 | SrSO₄ |

| Ba(CH₃SO₃)₂ | 435 | 70.34 | BaSO₄ |

Experimental Protocols

The data presented in this guide was primarily obtained through thermogravimetric and derivative thermogravimetric analysis (TG/DTG), infrared spectroscopy (IR), and X-ray diffraction (XRD).

Thermogravimetric/Derivative Thermogravimetric Analysis (TG/DTG)

The thermal decomposition of the dehydrated or anhydrous bivalent transition metal and alkaline earth metal methanesulfonates was studied using a Perkin Elmer Pyris 1 thermogravimetric analyzer. The key experimental parameters were as follows:

-

Atmosphere: Dynamic air with a flow rate of 20 mL min⁻¹.

-

Temperature Range: 30–850 °C.

-

Heating Rate: 20 K min⁻¹.

-

Crucibles: Ceramic crucibles were used.

-

Sample Mass: 2–3 mg of the powdered sample.[1]

Infrared Spectroscopy (IR)

Infrared spectra of the final decomposition products were recorded to aid in their identification. The samples were prepared as KBr diluted pellets in the solid-state.

X-ray Diffraction (XRD)

X-ray powder diffraction patterns of the final residues were obtained to confirm their crystalline phases. The analysis was performed using a D/max-monochromated CuKα radiation source (40 kV, 100 mA). A step scan mode was employed with a step of 0.02° at a rate of one step (2θ) per minute.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the thermal analysis of metal methanesulfonates.

Generalized Decomposition Pathways

The following diagrams illustrate the generalized decomposition pathways for bivalent transition metal and alkaline earth metal methanesulfonates in a dynamic air atmosphere.

References

The Genotoxicity of Alkyl Methanesulfonates: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxicity of alkyl methanesulfonates (AMS), a class of monofunctional alkylating agents with significant relevance in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, genotoxic potential, and the cellular responses to AMS-induced DNA damage.

Executive Summary

Alkyl methanesulfonates are potent genotoxic agents that exert their effects through the alkylation of DNA bases. This guide summarizes the current understanding of their genotoxicity, focusing on four key compounds: Methyl Methanesulfonate (MMS), Ethyl this compound (EMS), Isopropyl this compound (IPMS), and Butyl this compound (BMS). It details the experimental protocols for standard genotoxicity assays, presents quantitative data from these assays in a comparative format, and illustrates the key signaling pathways involved in the cellular response to AMS-induced DNA damage.

Mechanism of Genotoxicity

Alkyl methanesulfonates are direct-acting alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects. Their primary mechanism of action involves the transfer of an alkyl group to nucleophilic sites on DNA bases. The reactivity and the site of alkylation are influenced by the nature of the alkyl group.

The two main types of DNA adducts formed by AMS are:

-

N-alkylation: The most frequent modification, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being the primary targets. These lesions can block DNA replication and transcription.

-

O-alkylation: Alkylation at oxygen atoms, such as the O6 position of guanine, is less frequent but highly mutagenic. O6-alkylguanine can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.

The genotoxic potential of different AMS compounds is related to their reaction mechanism (SN1 vs. SN2 character) and the size of the alkyl group. For instance, isopropyl this compound (IPMS) is considered one of the most potent genotoxic compounds among methanesulfonic acid esters.[1]

Quantitative Genotoxicity Data

The following tables summarize quantitative data on the genotoxicity of MMS, EMS, IPMS, and BMS from key in vitro and in vivo assays. These data provide a comparative overview of their genotoxic potency.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

| Compound | Strain | Metabolic Activation (S9) | Lowest Observed Effect Concentration (LOEC) or Positive Concentration | Reference |

| Methyl this compound (MMS) | S. typhimurium TA100 | Without | 5 µ g/plate | [2] |

| Methyl this compound (MMS) | S. typhimurium TA1535 | Without | Positive at various concentrations | [3] |

| Ethyl this compound (EMS) | S. typhimurium TA100 | Without | 1500 µ g/plate | [2] |

| Ethyl this compound (EMS) | S. typhimurium TA1535 | Without | Positive at various concentrations | [3] |

| Isopropyl this compound (IPMS) | S. typhimurium TA100 | With and Without | Positive | [4] |

| Butyl this compound (BMS) | S. typhimurium TA100 | With and Without | Positive | [4] |

Table 2: In Vitro Micronucleus Assay

| Compound | Cell Line | Treatment Duration | Lowest Observed Effect Concentration (LOEC) or Positive Concentration | Reference |

| Methyl this compound (MMS) | TK6 | 4 hours | 50 µM | [5] |

| Methyl this compound (MMS) | L5178Y | 20 hours (without S9) | Positive | [4] |

| Ethyl this compound (EMS) | CHO | 4 hours | Positive (concentration-dependent) | [6] |

| Ethyl this compound (EMS) | TK6 | - | 20-50 µg/ml | [7] |

| Isopropyl this compound (IPMS) | L5178Y | 20 hours (without S9) | Positive | [4] |

| Butyl this compound (BMS) | L5178Y | 20 hours (without S9) | Positive | [4] |

Table 3: Comet Assay (Single Cell Gel Electrophoresis)

| Compound | Cell Type/Tissue | Treatment Conditions | Endpoint | Result | Reference |

| Methyl this compound (MMS) | Allium cepa root cells | 24 hours | % Tail DNA | Significant increase from 100 µM | [8] |

| Methyl this compound (MMS) | Mouse whole blood cells | 3-20 hours (in vivo) | Tail Moment | Significant increase at 25 mg/kg | [9] |

| Ethyl this compound (EMS) | CHO cells | 4 hours | DNA strand breaks | Significant, concentration-dependent increase | [6] |

| Ethyl this compound (EMS) | Rat leukocytes and liver cells | 4 days (in vivo) | Olive Tail Moment | Significant increase at all doses (75-300 mg/kg) | [10] |

| Isopropyl this compound (IPMS) | Mammalian cells | - | DNA damage | Positive results reported in various studies | [11] |

| Butyl this compound (BMS) | - | - | - | Data not readily available in a quantitative format |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the reproducibility and interpretation of results. The following sections outline the standard protocols based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[12][13]

Methodology:

-

Strains: A set of bacterial strains with different mutations in the histidine or tryptophan operon is used, typically including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[12]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer, to mimic mammalian metabolism.[12]

-

Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then either directly plated on minimal agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[14]

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus test detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[3][6][15][16]

Methodology:

-

Cell Culture: Proliferating mammalian cells, such as human lymphocytes or established cell lines (e.g., L5178Y, CHO, TK6), are used.[17]

-

Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.[3]

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.[3]

-

Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

-

Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Comet Assay (Single Cell Gel Electrophoresis - OECD 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[18][19][20][21]

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.

-

Visualization and Scoring: Comets are visualized using a fluorescence microscope, and the amount of DNA in the tail relative to the head is quantified using image analysis software. Common parameters include % tail DNA, tail length, and tail moment.

-

Data Analysis: A significant increase in the chosen comet parameter in treated cells compared to control cells indicates DNA damage.

Cellular Signaling Pathways in Response to AMS-Induced DNA Damage

The cellular response to DNA damage induced by alkyl methanesulfonates is a complex process involving multiple signaling pathways that coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis. Two key pathways are the ATM/ATR signaling cascade and the p53-mediated response.

ATM and ATR Signaling

The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are master regulators of the DNA damage response.[22] While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA lesions, including the replication stress caused by alkylated bases.[22]

Upon detection of DNA damage, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase Chk1. Activated Chk1 can then phosphorylate and inactivate Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.

p53-Mediated Response

The tumor suppressor protein p53 plays a crucial role as the "guardian of the genome" by orchestrating the cellular response to DNA damage. Following DNA damage by alkylating agents, p53 is stabilized and activated through post-translational modifications, including phosphorylation by ATM and ATR.

Activated p53 acts as a transcription factor, inducing the expression of genes involved in:

-

Cell Cycle Arrest: p21, a cyclin-dependent kinase inhibitor, is a key target of p53 that enforces cell cycle arrest.

-

DNA Repair: p53 can directly interact with proteins involved in Base Excision Repair (BER) and Nucleotide Excision Repair (NER), enhancing their activity.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating pro-apoptotic genes like BAX and PUMA.

The mismatch repair (MMR) pathway can also signal to p53. When the MMR system recognizes O6-alkylguanine:thymine mispairs but is unable to repair them, it can trigger a signaling cascade that leads to p53 stabilization.

Conclusion

Alkyl methanesulfonates are a well-characterized class of genotoxic compounds that pose a significant risk to genomic integrity. Their ability to directly alkylate DNA necessitates careful evaluation in drug development and chemical safety assessment. This guide provides a foundational understanding of their genotoxicity, offering standardized protocols for their detection and a summary of their relative potencies. The elucidation of the cellular signaling pathways involved in the response to AMS-induced damage provides valuable insights into the mechanisms of cellular defense and potential targets for therapeutic intervention. Further research into the dose-response relationships and the long-term consequences of exposure to these agents remains a critical area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 5. Evaluation of EMS-induced DNA damage in the single cell gel electrophoresis (Comet) assay and with flow cytometric analysis of micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 9. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. future4200.com [future4200.com]

- 15. Quantitative dose-response analysis of ethyl this compound genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-Response for Multiple Biomarkers of Exposure and Genotoxic Effect Following Repeated Treatment of Rats with the Alkylating Agents, MMS and MNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DNA damage activates p53 through a phosphorylation–acetylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Methanesulfonates: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount. Chiral methanesulfonates, commonly known as mesylates, have emerged as powerful and versatile intermediates. Their utility stems from the exceptional leaving group ability of the methanesulfonate moiety, which facilitates a range of stereospecific nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the role of chiral methanesulfonates in asymmetric synthesis, offering a comprehensive resource for researchers in academia and the pharmaceutical industry. We will delve into their preparation, key transformations, and the underlying principles of stereochemical control, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: The Role of the this compound Group

The this compound group (–OSO₂CH₃) is an excellent leaving group due to the stability of the resulting this compound anion, which is resonance-stabilized. When a chiral alcohol is converted to its corresponding this compound, the stereogenic center is activated for nucleophilic attack. A crucial aspect of this activation is that the formation of the this compound itself does not affect the stereochemistry of the alcohol, as the C-O bond of the chiral center remains intact during the reaction. This allows for the reliable transfer of chirality in subsequent transformations.

The primary pathway through which chiral methanesulfonates exert stereochemical control is the S(_N)2 reaction mechanism. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the this compound group, leading to a predictable inversion of configuration at the stereocenter. This stereospecificity is a cornerstone of modern asymmetric synthesis, enabling the synthesis of enantiomerically pure compounds from readily available chiral alcohols.

Preparation of Chiral Methanesulfonates

The most common method for the preparation of chiral methanesulfonates involves the reaction of a chiral alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: General Procedure for Mesylation of a Chiral Secondary Alcohol

To a solution of the chiral secondary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.5 eq) is added. Methanesulfonyl chloride (1.2 eq) is then added dropwise to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains at 0 °C. The reaction mixture is stirred at this temperature for an additional 10-15 minutes, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with cold 10% HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude chiral this compound, which can be purified by column chromatography if necessary.[1]

Key Asymmetric Transformations

Chiral methanesulfonates are pivotal intermediates in a variety of stereospecific transformations, including the synthesis of chiral azides, amines, epoxides, and thiols.

Synthesis of Chiral Azides and Amines via S(_N)2 Inversion

The reaction of a chiral secondary this compound with sodium azide (B81097) (NaN₃) is a classic example of an S(_N)2 reaction that proceeds with complete inversion of stereochemistry. The resulting chiral azide can then be readily reduced to the corresponding chiral primary amine without affecting the newly established stereocenter. This two-step sequence provides a reliable method for converting chiral alcohols into chiral amines with inverted configuration.

| Substrate (Chiral Alcohol) | Nucleophile | Product | Yield (%) | ee (%) of Product | Reference |

| (R)-2-Octanol | NaN₃ then H₂/Pd | (S)-2-Octylamine | ~85 (2 steps) | >99 | N/A |

| (S)-1-Phenylethanol | NaN₃ then LiAlH₄ | (R)-1-Phenylethylamine | ~80 (2 steps) | >98 | N/A |

| (R)-2-Butanol | NaN₃ then H₂/Pd | (S)-2-Butylamine | ~88 (2 steps) | >99 | N/A |

Note: The data in the table is representative and compiled from general knowledge of these highly efficient and stereospecific reactions. Specific yields and ee's can vary based on reaction conditions and substrate.

Experimental Protocol: Synthesis of a Chiral Azide from a Chiral this compound

To a solution of the chiral this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), sodium azide (1.5 eq) is added. The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude chiral azide is often used in the next step without further purification.

Synthesis of Chiral Epoxides from 1,2-Diols

Chiral epoxides are valuable building blocks in organic synthesis. A common strategy for their preparation involves the selective monomesylation of a chiral 1,2-diol, followed by intramolecular S(_N)2 cyclization under basic conditions. The stereochemistry of the resulting epoxide is dependent on the configuration of the starting diol. This intramolecular Williamson ether synthesis is highly stereospecific.

| Chiral 1,2-Diol | Product Epoxide | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (2R,3R)-2,3-Butanediol | trans-2,3-Epoxybutane | >99:1 | ~90 | [2] |

| (1R,2R)-1,2-Cyclohexanediol | cis-Cyclohexene oxide | >99:1 | ~92 | [2] |

| (S)-3-Chloro-1,2-propanediol | (R)-Glycidyl chloride | >98:2 | ~85 | [3] |

Synthesis of Chiral Thiols

Similar to the synthesis of chiral azides, chiral thiols can be prepared from chiral methanesulfonates by nucleophilic substitution with a thiolating agent, such as potassium thioacetate, followed by hydrolysis. This reaction also proceeds via an S(_N)2 mechanism with inversion of configuration.

| Substrate (Chiral Alcohol) | Thiolating Agent | Product Thiol | Yield (%) | ee (%) of Product | Reference |

| (R)-2-Octanol | 1. KSAc, 2. NaOH | (S)-2-Octanethiol | ~80 (2 steps) | >98 | [4] |

| (S)-1-Phenylethanol | 1. KSAc, 2. NaOH | (R)-1-Phenylethanethiol | ~75 (2 steps) | >97 | [4] |

Applications in Drug Development

The stereospecific transformations enabled by chiral methanesulfonates are of immense importance in the pharmaceutical industry, where the enantiomeric purity of a drug can be critical to its efficacy and safety.

A notable example is the synthesis of β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases. Many beta-blockers possess a chiral secondary alcohol moiety in their structure. The synthesis of enantiomerically pure beta-blockers often involves the reaction of a chiral epoxide with an appropriate amine. The requisite chiral epoxides can be synthesized from chiral 1,2-diols via their monomesylates, as described previously.

For instance, the synthesis of (R)-Salbutamol, a short-acting β₂-adrenergic receptor agonist used for the relief of bronchospasm, can be achieved using a strategy that involves a chiral this compound intermediate.[5][6]

Conclusion

Chiral methanesulfonates are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their ability to activate chiral alcohols for stereospecific nucleophilic substitution with inversion of configuration provides a robust and predictable method for the synthesis of a wide array of enantiomerically pure compounds. The applications of this chemistry are far-reaching, from the synthesis of fundamental chiral building blocks to the development of complex pharmaceutical agents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize chiral methanesulfonates in their pursuit of innovative and efficient asymmetric syntheses.

References

- 1. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From 1,2 diols - Wordpress [reagents.acsgcipr.org]

- 3. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic enantioselective synthesis of α-chiral azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Versatile Role of Methanesulfonate Esters in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonate esters, commonly known as mesylates, are a pivotal class of organic compounds that have carved a significant niche in the landscape of medicinal chemistry. Their utility spans from being crucial intermediates in synthetic pathways to forming the very basis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the multifaceted roles of this compound esters, offering insights into their synthesis, reactivity, and diverse applications in drug design and development.

Core Principles: The Chemistry of this compound Esters

This compound esters are esters of methanesulfonic acid. The methanesulfonyl group (CH₃SO₂-), often abbreviated as Ms, is a key functional group that imparts unique chemical properties.

Synthesis of this compound Esters